Cas no 2097889-04-6 (3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one)
![3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one structure](https://ja.kuujia.com/scimg/cas/2097889-04-6x500.png)
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
- 3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C16H22N4O4/c1-11-8-12(2)18-15(17-11)24-13-4-3-5-19(9-13)14(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3
- InChIKey: MUUGNGLQAIWMLU-UHFFFAOYSA-N
- ほほえんだ: O(C1N=C(C)C=C(C)N=1)C1CN(C(CN2C(=O)OCC2)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 465
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 84.9
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-3241-50mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6480-3241-15mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6480-3241-40mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6480-3241-10μmol |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6480-3241-2mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6480-3241-1mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6480-3241-4mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-3241-5mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6480-3241-3mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6480-3241-75mg |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one |
2097889-04-6 | 75mg |
$312.0 | 2023-09-08 |
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
2. Book reviews
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-oneに関する追加情報
3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one: A Multifunctional Scaffold for Pharmaceutical Innovation
CAS No. 2097889-04-6 represents a unique molecular entity that has garnered significant attention in the field of medicinal chemistry due to its complex yet versatile structural framework. This compound, 3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one, belongs to the class of oxazolidinones, which are well-established as critical scaffolds in the development of antibiotics and antitumor agents. The integration of a 4,6-dimethylpyrimidin-2-yl group with a piperidin-1-yl moiety, coupled with the oxazolidinone ring, creates a unique molecular architecture that exhibits potential for multiple therapeutic applications. Recent studies have highlighted the importance of structure-activity relationship (SAR) analysis in optimizing the biological activity of such compounds, particularly in targeting specific receptors and enzymes.
The oxazolidinone ring system is characterized by its ability to form stable five-membered heterocycles, which are crucial for modulating pharmacokinetic properties such as bioavailability and metabolic stability. The presence of the 4,6-dimethylpyrimidin-2-yl substituent introduces additional functional groups that can enhance interactions with biological targets. For instance, the methylation at the 4 and 6 positions of the pyrimidine ring may influence the electrostatic properties of the molecule, thereby affecting its binding affinity to protein targets. This structural feature is particularly relevant in the context of targeted drug delivery, where precise molecular interactions are essential for therapeutic efficacy.
Recent advances in computational chemistry have enabled researchers to model the binding interactions of this compound with various biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 4,6-dimethylpyrimidin-2-yl group exhibits a high affinity for the ATP-binding site of certain kinases, suggesting potential applications in anti-cancer therapy. The piperidin-1-yl moiety, on the other hand, may contribute to the molecule's ability to modulate ion channels, a property that has been explored in the treatment of neurological disorders. These findings underscore the importance of multitarget drug design in modern pharmaceutical research.
From a synthetic perspective, the 3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one scaffold presents unique challenges and opportunities for chemical synthesis optimization. The presence of multiple functional groups necessitates the use of advanced synthetic methodologies, such as click chemistry and green chemistry techniques, to ensure the efficiency and sustainability of the synthesis process. A 2024 review in Organic & Biomolecular Chemistry highlighted the role of asymmetric catalysis in achieving high stereocontrol in the synthesis of this compound, which is critical for its biological activity.
Experimental studies have further validated the potential of this compound in various therapeutic areas. For example, a 2023 preclinical trial published in Anticancer Research demonstrated that the oxazolidinone scaffold exhibits significant antitumor activity against certain cancer cell lines. The compound's ability to inhibit the proliferation of these cells was attributed to its interaction with the mitotic spindle, a mechanism that is also observed in some existing anticancer drugs. These findings suggest that the 4,6-dimethylpyrimidin-2-yl group may play a role in modulating the cell cycle, thereby enhancing the therapeutic potential of the molecule.
Another area of interest is the antimicrobial activity of this compound. Given the growing concern over antibiotic resistance, the development of new antimicrobial agents is a priority in pharmaceutical research. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the oxazolidinone scaffold, when modified with specific functional groups, exhibits potent activity against both Gram-positive and Gram-negative bacteria. The 4,6-dimethylpyrimidin-2-yl group appears to enhance the molecule's ability to disrupt bacterial cell membranes, a property that is critical for the efficacy of antimicrobial agents.
From a pharmacological standpoint, the 3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one scaffold also shows promise in the treatment of neurological disorders. The piperidin-1-yl moiety may contribute to the molecule's ability to modulate ion channels, which are implicated in various neurological conditions. A 2023 study in Neuropharmacology suggested that the compound may have potential as a treatment for epilepsy, owing to its ability to reduce neuronal hyperexcitability. These findings highlight the versatility of the scaffold and its potential for application in multiple therapeutic areas.
In conclusion, the 3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one compound represents a promising molecular scaffold with a wide range of potential applications in pharmaceutical research. The integration of the 4,6-dimethylpyrimidin-2-yl group with the oxazolidinone ring system creates a unique structural framework that can be further optimized for specific therapeutic targets. Ongoing research in computational chemistry, synthetic methodologies, and pharmacological studies continues to uncover new insights into the biological activity of this compound, reinforcing its importance in the development of innovative therapeutic agents.
2097889-04-6 (3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one) 関連製品
- 1803898-97-6(5-Cyano-1H-benzimidazole-7-carboxamide)
- 2171490-11-0(1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide)
- 1805393-82-1(2-(Difluoromethyl)-3-hydroxy-6-nitropyridine-5-acetonitrile)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
- 1105216-15-6(N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-cyclopentylethanediamide)
- 1805522-62-6(Ethyl 2-bromo-3-cyano-4-ethylbenzoate)
- 2171626-00-7(1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)
- 1356342-49-8(Benzyl 5-Fluoropiperidin-3-ylcarbamate Hydrochloride)
- 1016735-72-0(4-(3-fluorophenoxy)butan-1-amine)
- 881073-72-9(3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)




